Ditryptophenaline

Description

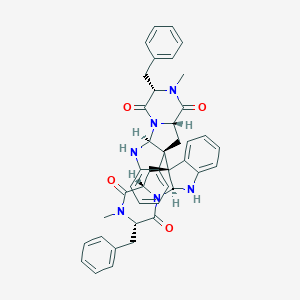

structure in first source

Properties

IUPAC Name |

(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40N6O4/c1-45-31(21-25-13-5-3-6-14-25)37(51)47-33(35(45)49)23-41(27-17-9-11-19-29(27)43-39(41)47)42-24-34-36(50)46(2)32(22-26-15-7-4-8-16-26)38(52)48(34)40(42)44-30-20-12-10-18-28(30)42/h3-20,31-34,39-40,43-44H,21-24H2,1-2H3/t31-,32-,33-,34-,39-,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIGYVQQRKFGLN-HSYVCWSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64947-43-9 | |

| Record name | (-)-Ditryptophenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064947439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ditryptophenaline: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditryptophenaline, a naturally occurring alkaloid metabolite isolated from the fungus Aspergillus flavus, has garnered significant interest within the scientific community for its potential therapeutic applications. This comprehensive technical guide provides a detailed overview of the physical, chemical, and biological properties of this compound. The document summarizes its known quantitative data, outlines experimental protocols for its study, and visualizes its relevant biological pathways to serve as a valuable resource for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is a dimeric alkaloid derived from tryptophan. Its complex structure contributes to its distinct physical and chemical characteristics. While exhaustive experimental data for some properties remain to be fully elucidated, the following table summarizes the currently available information.

| Property | Value | Source |

| Molecular Formula | C₄₂H₄₀N₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 692.80 g/mol | --INVALID-LINK-- |

| CAS Number | 64947-43-9 | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported | |

| IUPAC Name | (1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-trien-9-yl]-5-methyl-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione | --INVALID-LINK-- |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Isolation

Biosynthesis

This compound is a secondary metabolite produced by certain strains of Aspergillus flavus. Its biosynthesis involves the dimerization of tryptophan-derived diketopiperazines. The intricate biosynthetic pathway is a subject of ongoing research and is outlined in the KEGG PATHWAY Database.[1]

Caption: Simplified biosynthetic pathway of this compound.

Chemical Synthesis

While total synthesis of this compound is complex, general strategies for the synthesis of tryptophan derivatives and related dimeric structures have been reported. These often involve the coupling of indole moieties to an amino acid backbone or the construction of the indole ring system on a pre-existing amino acid scaffold.

A general protocol for the synthesis of tryptophan dimers involves the cross-linking of tryptophan side chains in neat trifluoroacetic acid, followed by convergent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the ditryptophan structure.

Biological Activity and Mechanism of Action

This compound exhibits notable biological activity as a tachykinin antagonist, suggesting potential analgesic and anti-inflammatory effects.[2]

Tachykinin Receptor Antagonism

Tachykinins are a family of neuropeptides that mediate a variety of biological effects, including pain transmission, inflammation, and smooth muscle contraction, by binding to G protein-coupled receptors (GPCRs) known as tachykinin receptors (NK1, NK2, and NK3). As an antagonist, this compound likely binds to these receptors without activating them, thereby blocking the downstream signaling cascades initiated by endogenous tachykinins like Substance P.

Caption: Tachykinin signaling and its inhibition by this compound.

Experimental Protocols

Tachykinin Receptor Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of this compound to tachykinin receptors. Specific cell lines expressing the desired receptor subtype (e.g., CHO-K1 cells transfected with the human NK1 receptor) and a radiolabeled tachykinin ligand are required.

Materials:

-

Cell membranes expressing the tachykinin receptor of interest.

-

Radiolabeled ligand (e.g., [³H]-Substance P).

-

This compound (or other test compounds).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a microplate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound (this compound).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation (General Protocol)

This assay is a simple in vitro method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA) solution (e.g., 1% w/v).

-

Phosphate buffered saline (PBS), pH 6.4.

-

This compound (or other test compounds).

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium).

-

Spectrophotometer.

Procedure:

-

Prepare different concentrations of this compound in PBS.

-

To 2.8 mL of PBS, add 0.2 mL of BSA solution.

-

Add 2 mL of the this compound solution to the mixture. A control group should be prepared with 2 mL of PBS instead of the test solution.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC₅₀ value can be determined by plotting the percentage inhibition against the concentration of this compound.

Conclusion

This compound represents a promising natural product with significant potential as a lead compound for the development of novel analgesic and anti-inflammatory agents. Its mechanism of action as a tachykinin antagonist provides a clear rationale for its observed biological activities. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and comprehensively evaluate its pharmacological profile in preclinical and clinical studies. This technical guide serves as a foundational resource to facilitate these future investigations.

References

Unraveling Ditryptophenaline: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Ditryptophenaline, a complex dimeric diketopiperazine alkaloid, presents a fascinating case study in natural product chemistry. Its intricate three-dimensional architecture and multiple stereocenters have necessitated a multifaceted approach for its complete structure elucidation and stereochemical assignment. This technical guide provides an in-depth analysis of the key experimental methodologies and spectroscopic data that have been instrumental in defining the precise structure of this intriguing molecule.

Core Structure and Connectivity

This compound is a dimeric natural product derived from two L-tryptophan units. The monomeric units are linked in a unique fashion, forming a highly rigid and complex polycyclic system. The initial elucidation of its planar structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for Structure Elucidation

The definitive structural analysis of this compound has relied on a comprehensive suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) techniques, in conjunction with high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 4.81 | s | |

| H-4 | 7.20 | d | 7.5 |

| H-5 | 6.85 | t | 7.5 |

| H-6 | 7.08 | t | 7.5 |

| H-7 | 6.73 | d | 7.5 |

| H-10a | 3.35 | dd | 15.0, 5.0 |

| H-10b | 2.90 | dd | 15.0, 7.0 |

| H-11 | 4.15 | dd | 7.0, 5.0 |

| N1-H | 4.69 | s |

Note: Data presented here is a compilation from various sources and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| C-2 | 81.5 |

| C-3a | 60.2 |

| C-4 | 125.1 |

| C-5 | 118.9 |

| C-6 | 128.5 |

| C-7 | 109.8 |

| C-7a | 143.1 |

| C-8 | 168.2 |

| C-10 | 35.1 |

| C-11 | 55.8 |

| C-11a | 136.2 |

| C-12 | 111.3 |

| C-12a | 129.7 |

Note: Data presented here is a compilation from various sources and may vary slightly depending on the solvent and instrument used.

Elucidation of Stereochemistry

The determination of the relative and absolute stereochemistry of this compound was a critical step in its characterization, achieved through a combination of X-ray crystallography and Nuclear Overhauser Effect (NOE) NMR studies.

The absolute configuration of (-)-ditryptophenaline was definitively established through single-crystal X-ray diffraction analysis of its 5,5'-dibromo derivative. This technique provided an unambiguous three-dimensional model of the molecule, confirming the connectivity and defining the spatial arrangement of all atoms.

Subsequent solution-state conformational analysis using ¹H NMR, particularly NOESY experiments, corroborated the solid-state structure. Key NOE correlations provided evidence for the proximity of specific protons, allowing for the determination of the relative stereochemistry of the chiral centers. In chloroform solution, this compound adopts a conformation similar to its solid-state structure, characterized by a distinct folding of the diketopiperazine ring.

Experimental Protocols

The structure elucidation of this compound involved a series of well-established experimental procedures. Below are generalized protocols for the key techniques employed.

Isolation and Purification

-

Extraction: The producing organism, typically a strain of Aspergillus flavus, is cultured in a suitable medium. The fungal mycelium and broth are then extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire proton and carbon-13 spectra to identify the types and numbers of protons and carbons.

-

2D NMR (COSY, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing vicinal proton relationships.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing insights into the relative stereochemistry and solution-state conformation.

-

-

-

Mass Spectrometry:

-

High-Resolution Mass Spectrometry (HRMS): Typically performed using techniques like ESI (Electrospray Ionization) or FAB (Fast Atom Bombardment) to determine the accurate mass and elemental composition of the molecule.

-

-

X-ray Crystallography:

-

Crystallization: Single crystals of this compound or a suitable derivative are grown by slow evaporation of a solvent or by vapor diffusion.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

-

Logical Workflow for Structure Elucidation

The logical progression of experiments for the structure elucidation of a novel natural product like this compound can be visualized as follows:

Biosynthetic Pathway Considerations

The biosynthesis of this compound is believed to proceed from two molecules of L-tryptophan. The proposed pathway involves the formation of a cyclodipeptide intermediate, followed by a series of enzymatic modifications, including oxidative dimerization, to construct the complex polycyclic core.

This comprehensive approach, integrating isolation, multifaceted spectroscopic analysis, and X-ray crystallography, has been essential in fully characterizing the intricate structure and stereochemistry of this compound. These detailed methodologies provide a robust framework for the structural elucidation of other complex natural products.

Tryptophan-Derived Secondary Metabolites in Fungi: A Technical Guide for Discovery and Development

Executive Summary

Fungi are prolific producers of a vast and structurally diverse array of secondary metabolites, many of which possess potent biological activities. Among these, compounds derived from the amino acid L-tryptophan represent a particularly rich source of pharmacologically relevant molecules. This technical guide provides an in-depth exploration of major classes of fungal tryptophan-derived secondary metabolites, including ergot alkaloids, indole-diterpenes, diketopiperazines like fumitremorgin, and cytochalasans such as chaetoglobosin. We present their biosynthetic origins, summarize key quantitative data on production and bioactivity, detail essential experimental protocols for their study, and provide visual diagrams of biosynthetic pathways and experimental workflows to aid in research and development endeavors.

Introduction: The Indole Moiety as a Privileged Scaffold

The indole ring system, the defining feature of tryptophan, is a classic example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological macromolecules, making it a frequent component of successful drugs. Fungi have evolved complex enzymatic machinery to modify the tryptophan core, generating thousands of unique molecules with a wide spectrum of biological effects, from neurotropic and cytotoxic to antimicrobial and anti-inflammatory.[1][2] This guide focuses on several prominent classes of these fungal metabolites that continue to be of high interest for drug discovery.

Major Classes of Tryptophan-Derived Fungal Metabolites

Fungi utilize L-tryptophan as a precursor for several major biosynthetic pathways, leading to compounds of significant chemical and pharmacological diversity.

Ergot Alkaloids

Produced primarily by fungi of the genus Claviceps, but also by Aspergillus and Penicillium, ergot alkaloids are derived from the precursor 4-(γ,γ)-dimethylallyltryptophan (DMAT).[3][4] The core tetracyclic ergoline ring system is assembled through a series of enzymatic steps and can be further modified to produce simple clavines, lysergic acid amides (e.g., ergometrine), and complex ergopeptines (e.g., ergotamine).[3][4][5] These compounds are renowned for their potent effects on adrenergic, dopaminergic, and serotonergic receptors, leading to their use in treatments for migraines and Parkinson's disease.[3][4]

Indole-Diterpenes

This large class of metabolites is characterized by a cyclic diterpenoid skeleton derived from geranylgeranyl diphosphate (GGPP) fused to an indole moiety, which originates from indole-3-glycerol-phosphate, a tryptophan precursor.[1][6][7][8] Found in genera like Penicillium, Aspergillus, and Neotyphodium, these compounds, such as paxilline and aflatrem, are often neurotoxic and are known for their activity as ion channel modulators.[1][6] Their complex, polycyclic structures make them challenging but attractive targets for chemical synthesis and derivatization.

Prenylated Indole Alkaloids (Diketopiperazines)

Many fungal indole alkaloids are synthesized by nonribosomal peptide synthetases (NRPSs) that condense tryptophan with another amino acid, often proline, to form a diketopiperazine core.[9][10] Subsequent modifications, such as prenylation and oxidation, lead to complex molecules like the fumitremorgins and tryprostatins produced by Aspergillus fumigatus.[10][11] Fumitremorgin C, for instance, is a potent and specific inhibitor of the breast cancer resistance protein (BCRP), a transporter involved in multidrug resistance.

Chaetoglobosins (Cytochalasans)

Chaetoglobosins are a subgroup of the cytochalasan family of metabolites, which are polyketide-amino acid hybrids.[12][13] In chaetoglobosins, the amino acid incorporated is tryptophan.[12] Produced by fungi like Chaetomium globosum, these compounds are best known for their ability to bind to actin, thereby disrupting microfilament formation and inhibiting cellular processes like division and motility.[11][14] This mode of action confers potent antifungal and cytotoxic properties.[12][13]

Psilocybin and Related Tryptamines

The well-known psychoactive compound psilocybin is produced by mushrooms of the genus Psilocybe.[15][16] Its biosynthesis begins with the decarboxylation and subsequent hydroxylation of L-tryptophan, followed by phosphorylation and iterative N-methylation.[15][16][17][18] Renewed clinical interest in psilocybin for treating depression and other psychiatric disorders has spurred research into its biosynthesis and biotechnological production.[15][19]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the production and biological activity of selected tryptophan-derived fungal metabolites.

Table 1: Production and Yield of Selected Metabolites

| Metabolite Class | Compound | Producing Fungus | Fermentation System | Yield | Reference(s) |

| Tryptamines | Psilocybin & Psilocin | Psilocybe cubensis | Fruiting bodies (dried) | 0.37-1.35% (w/w) | [1][5] |

| Tryptamines | Psilocybin & Psilocin | Psilocybe cubensis (5 strains) | Fruiting bodies (dried) | 0.88-1.36% (w/w) total | [16] |

| Chaetoglobosins | Chaetoglobosin A | Chaetomium globosum (Wild Type) | Liquid Culture (PDA) | 58.66 mg/L | [15][20] |

| Chaetoglobosins | Chaetoglobosin A | Chaetomium globosum (Engineered) | Liquid Culture (PDA) | 298.77 mg/L | [15][20] |

| Chaetoglobosins | Chaetoglobosin A | Chaetomium globosum | Solid-State (Cornstalk) | 0.34 mg/g | [21] |

| Ergot Alkaloids | Ergot Alkaloids | Penicillium citrinum (Engineered) | Surface Culture | 35.60 mg/100 mL | [19] |

Table 2: Biological Activity of Selected Metabolites

| Metabolite Class | Compound | Activity Type | Target/Assay | Value (IC₅₀/EC₅₀/MIC) | Reference(s) |

| Chaetoglobosins | Chaetoglobosin A | Antifungal | Rhizoctonia solani | IC₅₀: 3.88 µg/mL | [21] |

| Chaetoglobosins | Chaetoglobosin A (7) | Antifungal | Botrytis cinerea | EC₅₀: 0.40 µg/mL | [22] |

| Chaetoglobosins | Chaetoglobosin C (9) | Antifungal | Botrytis cinerea | EC₅₀: 4.54 µg/mL | [22] |

| Chaetoglobosins | Chaetoglobosin P | Antifungal | Cryptococcus neoformans | MIC: 6.3 µg/mL (at 37°C) | [23] |

| Chaetoglobosins | Chaetoglobosin P | Antifungal | Aspergillus fumigatus | MIC: 12.5 µg/mL | [23] |

| Indole-Diterpenes | 5S-hydroxy-β-aflatrem (1) | Cytotoxicity | Hela (cervical cancer) | IC₅₀: 12.54 µM | [8] |

| Indole-Diterpenes | 5S-hydroxy-β-aflatrem (1) | Cytotoxicity | Hep G2 (liver cancer) | IC₅₀: 15.06 µM | [8] |

| Indole-Diterpenes | 5S-hydroxy-β-aflatrem (1) | Cytotoxicity | MCF-7 (breast cancer) | IC₅₀: 26.56 µM | [8] |

Biosynthetic Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding and manipulating these systems. The following diagrams, rendered in DOT language, illustrate key pathways and workflows.

Biosynthetic Pathways

Caption: Core enzymatic steps leading from L-tryptophan to D-lysergic acid.

Caption: Enzymatic conversion of L-tryptophan to psilocybin in Psilocybe species.

Experimental Workflows

Caption: A generalized workflow from fungal culture to bioactive compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of fungal secondary metabolites.

Fungal Fermentation and Metabolite Extraction

Objective: To culture a fungus and extract its secondary metabolites for analysis.

Protocol: Liquid Culture of Chaetomium globosum for Chaetoglobosin A Production [15][20]

-

Inoculum Preparation: Prepare a spore suspension of C. globosum from a mature culture on a Potato Dextrose Agar (PDA) plate.

-

Fermentation: Inoculate 50 mL of sterile PDA broth in 150 mL Erlenmeyer flasks with the spore suspension.

-

Incubation: Incubate the flasks at 28°C with shaking at 180 rpm for 10-15 days.

-

Harvesting: After incubation, separate the mycelia from the culture broth by filtration through cheesecloth or a Büchner funnel.

-

Extraction:

-

Broth: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc). Combine the organic layers.

-

Mycelia: Homogenize the mycelia and extract with acetone or methanol with ultrasonication for 20-30 minutes. Filter and collect the solvent.

-

-

Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to yield the crude extract.

-

Storage: Store the dried crude extract at -20°C until further analysis.

Protocol: Acid-Base Extraction for Fungal Alkaloids [17]

-

Acidification: Adjust the pH of the aqueous culture filtrate (or resuspended crude extract) to pH 2.0 with 1M HCl.

-

Neutral Compound Removal: Extract the acidified solution twice with an equal volume of dichloromethane (DCM) or EtOAc to remove neutral and acidic compounds. Discard the organic phase.

-

Basification: Increase the pH of the remaining aqueous phase to pH 9.0-9.5 with 1M NaOH.

-

Alkaloid Extraction: Extract the basic solution twice with an equal volume of DCM. The alkaloids will partition into the organic phase.

-

Washing & Drying: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter and evaporate the solvent under reduced pressure to yield the enriched alkaloid crude extract.

Analytical Quantification by HPLC

Objective: To quantify the concentration of a target metabolite in a crude extract.

Protocol: Quantification of Psilocybin and Psilocin via HPLC-DAD [24]

-

Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Ultrapure water + 0.3% formic acid

-

B: Acetonitrile + 0.3% formic acid

-

-

Gradient Elution:

-

Start with 95% A / 5% B.

-

Run a linear gradient over 18 minutes to a final composition suitable for eluting the compounds.

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 15 µL.

-

Detection: Monitor at a wavelength of 266 nm.

-

Sample Preparation: Dissolve a known weight of crude extract in methanol. Filter through a 0.22 µm syringe filter before injection.

-

Quantification: Prepare a standard curve using certified reference standards of psilocybin and psilocin at known concentrations (e.g., 5 to 125 mg/L).[24] Calculate the concentration in the sample by comparing its peak area to the standard curve. The limit of detection (LOD) for this method is approximately 1.58 mg/L for psilocybin and 1.70 mg/L for psilocin.[24]

Structure Elucidation by NMR

Objective: To determine the chemical structure of a purified compound.

Protocol: Standard NMR Data Acquisition [18][25][26]

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity with small sample amounts.[26]

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 90° pulse, relaxation delay (d1) of 1-5 seconds, acquisition time of ~3 seconds, 8-16 scans.

-

-

2D NMR Acquisition: Acquire a standard suite of 2D experiments to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin systems (J-coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹J-coupling).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically ²J and ³J), which is critical for connecting different spin systems and functional groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical assignments.

-

-

Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals and use the correlations from the 2D spectra to piece together the molecular structure.

Bioactivity Assessment

Objective: To determine the biological activity of a purified compound or crude extract.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [10][27][23][28]

-

Medium: Prepare RPMI-1640 medium buffered with MOPS.

-

Inoculum Preparation: Prepare a standardized fungal spore or cell suspension (e.g., 500 cells/mL for yeast, 20,000 spores/mL for molds) in the medium.

-

Compound Preparation: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate. The final concentration range should span a wide range to capture the Minimum Inhibitory Concentration (MIC) (e.g., 0.05 to 50 µg/mL).[23]

-

Inoculation: Add the fungal inoculum to each well of the plate. Include a positive control (fungus with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. For quantitative results, a viability indicator dye like Alamar Blue or resazurin can be added, and fluorescence/absorbance can be read on a plate reader.[23]

Protocol: Cytotoxicity Assay (MTT Assay) [29]

-

Cell Culture: Seed human cancer cells (e.g., Hela, HepG2) in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the purple solution on a microplate reader (typically at ~570 nm).

-

IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration. The IC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Conclusion and Future Perspectives

The tryptophan-derived secondary metabolites from fungi represent a validated and continually promising source of new chemical entities for drug development. Advances in genomics and metabolic engineering are accelerating the discovery of novel biosynthetic pathways and enabling the production of these complex molecules in heterologous hosts.[19] The methodologies outlined in this guide provide a robust framework for researchers to isolate, identify, and characterize these compounds. Future work will likely focus on activating silent gene clusters to uncover novel chemical diversity, applying synthetic biology tools to create unnatural analogs with improved pharmacological properties, and further exploring the ecological roles of these fascinating molecules. The integration of high-throughput screening, advanced analytical techniques, and computational biology will be paramount in translating the chemical richness of fungal tryptophan metabolism into the next generation of therapeutics.

References

- 1. Psilocybe cubensis - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity of eight antifungal drugs against Chaetomiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of psilocybin and psilocin content in multiple Psilocybe cubensis mushroom strains using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Ergot Alkaloids Production from Penicillium citrinum Employing Response Surface Methodology Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. New production process of the antifungal chaetoglobosin A using cornstalks | Brazilian Journal of Microbiology [elsevier.es]

- 21. mdpi.com [mdpi.com]

- 22. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. hyphadiscovery.com [hyphadiscovery.com]

- 26. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 27. researchgate.net [researchgate.net]

- 28. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Ditryptophenaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditryptophenaline is a naturally occurring dimeric diketopiperazine alkaloid first isolated from the fungus Aspergillus flavus. As a member of the tryptophan-derived alkaloid family, it possesses a complex and rigid C2-symmetric bispyrrolidinoindoline core structure. While direct and extensive research on this compound's mechanism of action is limited, available data, primarily through its close structural and biosynthetic analog WIN 64821, points towards its role as a modulator of key signaling pathways implicated in neuro-inflammation, pain, and cancer. This guide synthesizes the current understanding of this compound's bioactivity, focusing on its potential as a neurokinin receptor antagonist and a ubiquitin-specific protease 7 (USP7) inhibitor.

Core Mechanism of Action: Neurokinin Receptor Antagonism

The primary proposed mechanism of action for this compound is the antagonism of neurokinin (NK) receptors, particularly the neurokinin-1 receptor (NK1R), for which the endogenous ligand is Substance P. This is largely inferred from studies on the closely related compound WIN 64821, which shares a dimeric tryptophan-derived diketopiperazine scaffold with this compound.[1][2][3][4]

Substance P and its receptor, NK1R, are key players in neurogenic inflammation, pain transmission, and mood regulation.[5][6][7] By competitively blocking the binding of Substance P to the NK1 receptor, this compound and its analogs can inhibit downstream signaling cascades.

Signaling Pathways

The antagonism of the NK1 receptor by this compound would interrupt the G-protein coupled receptor (GPCR) signaling cascade initiated by Substance P. The binding of Substance P to NK1R typically leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses including neuronal excitation, inflammation, and cell proliferation.[6]

Activity at Other Neurokinin and Cholecystokinin Receptors

The analog WIN 64821 has also been shown to inhibit the NK2 receptor with an affinity comparable to its NK1 activity and has weaker activity at the NK3 receptor.[1][3] Furthermore, WIN 64821 is an antagonist of the cholecystokinin type-B (CCK-B) receptor.[2] Given the structural similarity, it is plausible that this compound shares this broader receptor activity profile. CCK-B receptors are primarily found in the central nervous system and are implicated in anxiety and pain perception.[8][9]

Secondary Mechanism of Action: USP7 Inhibition

A synthetic derivative of this compound, 1-(2-phenylethylene)-ditryptophenaline, has been identified as an inhibitor of ubiquitin-specific protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA repair, and tumorigenesis.[10][11][12][13][14][15]

Signaling Pathways

One of the most well-characterized substrates of USP7 is the E3 ubiquitin ligase MDM2. USP7 deubiquitinates and stabilizes MDM2, which in turn promotes the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. By inhibiting USP7, a this compound derivative would lead to the destabilization and degradation of MDM2. This relieves the negative regulation on p53, allowing its accumulation and the activation of p53-mediated downstream pathways, including cell cycle arrest and apoptosis.[11][16]

Quantitative Data

Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki) specifically for this compound's activity on its putative targets. However, data for the closely related analog, WIN 64821, provides valuable insight into the potential potency of this class of compounds.

Table 1: Biological Activity of WIN 64821

| Target Receptor | Assay Type | Cell/Tissue Type | Ki (µM) | IC50 (µM) | pA2 | Reference |

| NK1 | Radioligand Binding | Human Astrocytoma (U-373 MG) | 0.24 | - | - | [1][3] |

| NK1 | Radioligand Binding | Rat Submaxillary Membranes | 7.89 | - | - | [1][3] |

| NK1 | Functional (Ca2+ Efflux) | Human Astrocytoma (U-373 MG) | - | 0.6 | - | [1][3] |

| NK1 | Functional (Contractility) | Guinea Pig Ileum | - | - | 6.6 | [1][3] |

| NK2 | Radioligand Binding | Human Tissue | 0.26 | - | - | [1][3] |

| NK2 | Functional (Contractility) | Rat Vas Deferens | - | 3.4 | - | [1][3] |

| NK3 | Radioligand Binding | - | 15.2 | - | - | [1][3] |

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This protocol is a generalized representation based on standard methodologies for assessing competitive binding to the NK1 receptor.[17][18]

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-hNK1) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled Substance P analog (e.g., [³H]Substance P) is incubated with the membrane preparation in a suitable assay buffer.

-

Competition: Varying concentrations of the test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the NK1 receptor.

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with cold buffer to minimize non-specific binding.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

USP7 Inhibition Assay

This protocol describes a common in vitro method for measuring the inhibition of USP7 activity using a fluorogenic substrate.[19][20]

Methodology:

-

Enzyme and Inhibitor Pre-incubation: Recombinant human USP7 enzyme is pre-incubated with varying concentrations of the test compound (this compound or its derivative) in an assay buffer.

-

Substrate Addition: A fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine 110, is added to initiate the enzymatic reaction.

-

Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the fluorophore from ubiquitin by active USP7, is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This compound is a compelling natural product with a likely mechanism of action centered on the antagonism of neurokinin receptors and potentially the inhibition of USP7. The data from its close analog, WIN 64821, strongly suggests that this compound could be a valuable lead compound for the development of therapeutics targeting conditions involving neurogenic inflammation, pain, and certain cancers.

Future research should focus on:

-

The definitive determination of the binding affinities and functional activities of pure this compound at NK1, NK2, and CCK-B receptors.

-

Confirmation of the USP7 inhibitory activity of this compound and its derivatives, and elucidation of the structural requirements for this activity.

-

In vivo studies to evaluate the efficacy of this compound in animal models of pain, inflammation, and cancer.

A thorough understanding of the molecular interactions and downstream cellular effects of this compound will be crucial for its potential translation into a therapeutic agent.

References

- 1. WIN 64821, a novel neurokinin antagonist produced by an Aspergillus sp. II. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WIN 64821, a novel neurokinin antagonist produced by an Aspergillus sp. III. Biosynthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WIN 64821, a novel neurokinin antagonist produced by an Aspergillus sp. I. Fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment with a Substance P Receptor Antagonist Is Neuroprotective in the Intrastriatal 6-Hydroxydopamine Model of Early Parkinson's Disease | PLOS One [journals.plos.org]

- 8. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 9. Cholecystokinin B receptor antagonists for the treatment of depression via blocking long-term potentiation in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ubiquitin-specific protease 7 (USP7): an emerging drug target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20240376076A1 - Inhibitors targeting ubiquitin specific protease 7 (usp7) - Google Patents [patents.google.com]

- 16. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]

- 17. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. reactionbiology.com [reactionbiology.com]

Potential Therapeutic Targets of Ditryptophenaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditryptophenaline is a naturally occurring dimeric diketopiperazine alkaloid derived from tryptophan, first isolated from the fungus Aspergillus flavus. This complex molecule has garnered interest in the scientific community due to its diverse biological activities, which suggest potential therapeutic applications. This technical guide provides an in-depth overview of the identified and putative therapeutic targets of this compound and its close analogs, presenting key quantitative data, detailed experimental methodologies, and associated signaling pathways.

Identified Therapeutic Targets and Biological Activities

Current research indicates that this compound and its related compounds exert their biological effects primarily through the modulation of two key protein targets: the Neurokinin-1 (NK1) receptor and Ubiquitin-Specific Protease 7 (USP7). Additionally, this compound has demonstrated significant cytotoxic effects against specific cancer cell lines.

Neurokinin-1 (NK1) Receptor Antagonism

The NK1 receptor, also known as the Substance P receptor, is a G-protein coupled receptor involved in a variety of physiological processes, including pain transmission, inflammation, and emesis. Antagonism of the NK1 receptor is a validated therapeutic strategy for the management of chemotherapy-induced nausea and vomiting.

While this compound itself has been reported as a weak inhibitor of Substance P, its stereoisomer, WIN 64821, is a potent and competitive antagonist of the NK1 receptor. The inhibitory activity of WIN 64821 has been characterized across various tissues and cell lines.

| Compound | Target | Assay Type | Tissue/Cell Line | Ki (µM) | IC50 (µM) | pA2 | Reference |

| WIN 64821 | NK1 | Radioligand Binding | Human Astrocytoma U-373 MG cells | 0.24 | - | - | [1] |

| WIN 64821 | NK1 | Radioligand Binding | Rat Submaxillary Membranes | 7.89 | - | - | [1] |

| WIN 64821 | NK2 | Radioligand Binding | Human Tissue | 0.26 | - | - | [1] |

| WIN 64821 | NK3 | Radioligand Binding | - | 15.2 | - | - | [1] |

| WIN 64821 | NK1 | Functional (Ca2+ Efflux) | Human Astrocytoma U-373 MG cells | - | 0.6 | - | [1] |

| WIN 64821 | NK1 | Functional (Contraction) | Guinea Pig Ileum | - | - | 6.6 | [1] |

| WIN 64821 | NK2 | Functional (Contraction) | Rat Vas Deferens | - | 3.4 | - | [1] |

The following is a generalized protocol for a radioligand binding assay to determine the affinity of a compound for the NK1 receptor, based on standard methodologies. For the specific and detailed protocol used for WIN 64821, please refer to The Journal of Antibiotics, 1994, 47, 399-410.[1]

-

Membrane Preparation: Tissues or cells expressing the NK1 receptor (e.g., human astrocytoma U-373 MG cells) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [125I]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., WIN 64821).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled NK1 receptor ligand) from the total binding. The inhibition constant (Ki) is then determined by fitting the data to a competitive binding model.

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade through G-protein coupling, primarily with Gq/11. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses such as neuronal excitation, inflammation, and smooth muscle contraction.

Caption: NK1 Receptor Signaling Pathway.

Ubiquitin-Specific Protease 7 (USP7) Inhibition

USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including cell cycle control, DNA repair, and tumorigenesis. Inhibition of USP7 has emerged as a promising strategy in cancer therapy. A derivative of this compound, 1'-(2-phenylethylene)-ditryptophenaline, has been identified as an inhibitor of USP7.

Currently, specific IC50 values for the inhibition of USP7 by 1'-(2-phenylethylene)-ditryptophenaline are not publicly available in the searched literature. Further studies are required to quantify the potency of this compound.

The following is a generalized protocol for a fluorogenic assay to screen for USP7 inhibitors. For a specific protocol that may have been used to identify 1'-(2-phenylethylene)-ditryptophenaline as a USP7 inhibitor, further investigation of the primary literature would be necessary.

-

Reagents: Purified recombinant human USP7 enzyme, a fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC), and assay buffer.

-

Reaction Setup: The USP7 enzyme is pre-incubated with varying concentrations of the test compound (e.g., 1'-(2-phenylethylene)-ditryptophenaline) in a microplate.

-

Initiation of Reaction: The reaction is initiated by the addition of the ubiquitin-AMC substrate.

-

Measurement: The plate is incubated at a controlled temperature, and the fluorescence intensity (excitation/emission maxima typically around 350/460 nm for AMC) is measured at regular intervals using a fluorescence plate reader. The cleavage of the AMC group from ubiquitin by USP7 results in an increase in fluorescence.

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

One of the most well-characterized roles of USP7 is its regulation of the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes both p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. Inhibition of USP7 leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.

References

Methodological & Application

Enantioselective Total Synthesis of Ditryptophenaline: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the enantioselective total synthesis of (-)-Ditryptophenaline, a complex bis-pyrrolidinoindoline diketopiperazine alkaloid. The synthesis, originally reported by Overman and Paone in 2001, represents a landmark achievement in natural product synthesis and offers valuable insights for the construction of stereochemically rich, dimeric indole alkaloids. This document details the key synthetic strategies, experimental protocols for crucial steps, and quantitative data to aid researchers in the field of organic synthesis and drug discovery.

Introduction

(-)-Ditryptophenaline is a fungal metabolite that, along with its stereoisomer (+)-WIN 64821, exhibits interesting biological activities, including antagonism of the cholecystokinin type-B (CCK-B) and neurokinin-2 (NK-2) receptors.[1] The intricate dimeric structure, featuring a C2-symmetric bis-pyrrolidinoindoline core and four contiguous stereocenters, presents a significant synthetic challenge. The enantioselective total synthesis developed by Overman and Paone not only confirmed the absolute stereochemistry of these natural products but also provided a robust strategy for accessing this important class of alkaloids.[1][2]

The core of the synthetic strategy involves a key oxidative dimerization of a chiral piperazinedione precursor, inspired by the proposed biogenetic pathway of these alkaloids. This critical step establishes the C3-C3' bond and sets the stereochemistry of the two newly formed quaternary centers.

Retrosynthetic Analysis and Key Strategies

The retrosynthetic analysis for (-)-Ditryptophenaline hinges on a late-stage oxidative dimerization of a key tricyclic piperazinedione intermediate. This approach simplifies the complex dimeric structure into a more manageable monomeric precursor.

Key strategic elements include:

-

Enantioselective Preparation of the Piperazinedione Core: The synthesis commences with commercially available L-tryptophan and L-phenylalanine to construct the central diketopiperazine ring with defined stereochemistry.

-

Asymmetric Intramolecular Heck Reaction: A palladium-catalyzed asymmetric intramolecular Heck reaction is employed to construct the pyrrolidinoindoline moiety, a common structural motif in many indole alkaloids. This step is crucial for establishing one of the key stereocenters.

-

Oxidative Dimerization: The pivotal C3-C3' bond formation is achieved through an oxidative dimerization of the enolized piperazinedione. This biomimetic approach mimics the proposed natural biosynthetic pathway.

Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the enantioselective total synthesis of (-)-Ditryptophenaline.

Synthesis of the Piperazinedione Precursor

The initial steps involve the coupling of L-tryptophan and L-phenylalanine derivatives to form the central diketopiperazine core. Standard peptide coupling and cyclization conditions are employed.

Asymmetric Intramolecular Heck Reaction

This protocol details the palladium-catalyzed cyclization to form the pyrrolidinoindoline ring system.

Reaction Scheme:

(Illustrative scheme of the intramolecular Heck reaction would be depicted here if image generation were supported)

Procedure:

A solution of the aryl iodide precursor (1.0 equiv) in anhydrous DMF (0.02 M) is degassed with argon for 20 minutes. To this solution are added Pd2(dba)3 (0.05 equiv), the chiral phosphine ligand (e.g., (R)-BINAP, 0.1 equiv), and a silver salt such as Ag3PO4 (2.0 equiv). The reaction mixture is stirred at 80 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic product.

Key Oxidative Dimerization

This protocol describes the crucial biomimetic oxidative dimerization to construct the C2-symmetric dimeric core of Ditryptophenaline.

Reaction Scheme:

(Illustrative scheme of the oxidative dimerization would be depicted here if image generation were supported)

Procedure:

To a solution of the tricyclic piperazinedione monomer (1.0 equiv) in THF (0.01 M) at -78 °C is added a solution of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv) dropwise. The resulting enolate solution is stirred at -78 °C for 1 hour. A solution of an oxidant, such as iodine (I2) (0.6 equiv), in THF is then added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C before being quenched with a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by preparative thin-layer chromatography or HPLC to yield (-)-Ditryptophenaline.

Data Presentation

The following table summarizes the yields and stereoselectivity for the key steps in the enantioselective total synthesis of (-)-Ditryptophenaline as reported by Overman and Paone.

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Asymmetric Intramolecular Heck Reaction | Tricyclic Pyrrolidinoindoline | 85 | 92 | >20:1 |

| Oxidative Dimerization | (-)-Ditryptophenaline | 45 | >99 | N/A |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the overall synthetic strategy and the logical flow of the key transformations.

Caption: Overall synthetic workflow for the enantioselective total synthesis of (-)-Ditryptophenaline.

Caption: Key C3-C3' bond formation via oxidative dimerization.

Conclusion

The enantioselective total synthesis of (-)-Ditryptophenaline by Overman and Paone provides a powerful and elegant strategy for the construction of complex, dimeric indole alkaloids. The key transformations, including the asymmetric intramolecular Heck reaction and the biomimetic oxidative dimerization, offer robust methods for controlling stereochemistry and assembling intricate molecular architectures. The detailed protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis of bioactive natural products and the development of new therapeutic agents.

References

Application Notes and Protocols for the Purification of Ditryptophenaline from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditryptophenaline is a cyclic dipeptide belonging to the diketopiperazine class of natural products, which has been isolated from fungal species, notably Aspergillus flavus. These compounds are of significant interest to the scientific community due to their diverse biological activities, which may include antitumor and antimicrobial properties. This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from fungal cultures, based on established methodologies for related fungal secondary metabolites.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes typical yields for other mycotoxins produced by Aspergillus flavus to provide a general reference for expected recovery rates.

| Mycotoxin | Producing Strain | Culture Condition | Extraction Solvent | Purification Method | Yield | Purity | Reference |

| Aflatoxin B1 | Aspergillus flavus NRRL 3357 | Solid Agar | Chloroform | HPLC | 879 ng/mL | >98% | [1] |

| Aflatoxin B2 | Aspergillus flavus NRRL 3357 | Solid Agar | Chloroform | HPLC | 7.8 ng/mL | >98% | [1] |

| Aflatoxin G1 | Aspergillus parasiticus | Fermented Material | Dichloromethane | Centrifugal Partition Chromatography | 817 mg from 4.5 L | 96.3-98.2% | [2][3] |

| Aflatoxin G2 | Aspergillus parasiticus | Fermented Material | Dichloromethane | Centrifugal Partition Chromatography | 100 mg from 4.5 L | 96.3-98.2% | [2][3] |

Experimental Protocols

The following protocols are compiled from various sources describing the purification of indole alkaloids and diketopiperazines from fungal cultures.

Protocol 1: Culturing of Aspergillus flavus

-

Inoculation: Inoculate Aspergillus flavus spores onto Potato Dextrose Agar (PDA) plates and incubate at 28-30°C for 5-7 days until significant sporulation is observed.

-

Liquid Culture: Transfer agar plugs containing fungal mycelium and spores into flasks containing a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.

-

Incubation: Incubate the liquid cultures at 28-30°C for 14-21 days with shaking (e.g., 150 rpm) to ensure proper aeration and growth.

Protocol 2: Extraction of Crude this compound

-

Mycelia Separation: After the incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.

-

Solvent Extraction of Mycelia:

-

Dry the collected mycelia.

-

Perform exhaustive extraction of the dried mycelia with an organic solvent such as ethyl acetate (EtOAc) or methanol (MeOH). This can be done by soaking the mycelia in the solvent and agitating for several hours, then repeating the process multiple times.

-

-

Liquid-Liquid Extraction of Culture Broth:

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent like ethyl acetate.

-

Repeat the extraction process three times to maximize the recovery of secondary metabolites.

-

-

Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol involves a two-step chromatographic purification process.

Step 1: Silica Gel Column Chromatography (Fractionation)

-

Column Packing: Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane) and pouring it into a glass column. Allow the silica to settle and pack uniformly.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is petroleum ether-ethyl acetate, followed by ethyl acetate-methanol.[4]

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

-

Column and Mobile Phase: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of a mixture of methanol and water or acetonitrile and water, often with a gradient elution.[5][6]

-

Sample Preparation: Dissolve the partially purified fraction from the silica gel column in the initial mobile phase and filter it through a 0.22 µm syringe filter.

-

Injection and Separation: Inject the sample into the HPLC system. Run a gradient program, for example, starting with a lower concentration of the organic solvent and increasing it over time to elute compounds of increasing hydrophobicity.

-

Detection and Collection: Monitor the elution profile using a UV detector. Collect the peak corresponding to this compound.

-

Purity Confirmation: Assess the purity of the collected fraction by analytical HPLC and confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in the protocols.

Caption: Overall workflow for the purification of this compound.

Caption: Detailed two-step purification workflow.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. Research in this area is ongoing, and future studies may elucidate its mechanism of action and cellular targets. The biosynthesis of this compound, like other indole alkaloids, originates from the amino acid tryptophan.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the successful purification of this compound from Aspergillus flavus cultures. Researchers should note that optimization of specific parameters, such as solvent gradients and HPLC conditions, may be necessary depending on the specific fungal strain and culture conditions employed. The use of analytical techniques such as TLC, HPLC, MS, and NMR is crucial for monitoring the purification process and confirming the identity and purity of the final product.

References

- 1. Morphed aflaxotin concentration produced by Aspergillus flavus strain VKMN22 on maize grains inoculated on agar culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation and Purification of Aflatoxins by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five New Indole Alkaloid Derivatives from Deep-Sea Fungus Aspergillus fumigatus AF1 [mdpi.com]

- 5. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

- 7. Indole Diketopiperazine Alkaloids from the Marine Sediment-Derived Fungus Aspergillus chevalieri against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three New Quinazoline-Containing Indole Alkaloids From the Marine-Derived Fungus Aspergillus sp. HNMF114 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Analysis of Ditryptophenaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditryptophenaline is a complex dimeric alkaloid derived from the amino acid tryptophan. As a member of the diketopiperazine class of natural products, it exhibits significant biological activities, including potential as a tachykinin antagonist, which suggests its relevance in neuroscience and drug development for inflammatory and pain-related conditions. Accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in various matrices, from natural product extracts to biological samples. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the structural elucidation and quantification of complex molecules.

Principle of Mass Spectrometry Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography (LC), it allows for the sensitive and selective analysis of individual components within a complex mixture. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process provides structural information and enhances selectivity for quantitative analysis.

For this compound, a dimeric structure composed of two tryptophan units linked in a cyclic dipeptide fashion, electrospray ionization (ESI) is a suitable method to generate protonated molecular ions [M+H]+. Subsequent collision-induced dissociation (CID) in the mass spectrometer will induce fragmentation. The fragmentation of cyclic peptides can be complex, often involving multiple ring-opening events. For tryptophan-containing molecules, characteristic losses related to the indole side chain are also expected.

Predicted Fragmentation Pathway

Based on the structure of this compound (C₄₂H₄₀N₆O₄, MW: 692.80), the protonated molecule [M+H]+ at m/z 693.3 would be the primary precursor ion in positive ionization mode. The fragmentation is predicted to occur at several key locations:

-

Cleavage of the Diketopiperazine Ring: The amide bonds within the central diketopiperazine ring are susceptible to fragmentation, leading to ring opening. This can result in a series of product ions corresponding to the loss of one of the tryptophan-derived monomers or parts of the ring structure.

-

Fragmentation of the Indole Side Chains: The indole side chains of the tryptophan residues are a common site of fragmentation. A characteristic fragment ion for tryptophan is often observed at m/z 130, corresponding to the indolemethyl cation.

-

Loss of Small Neutral Molecules: Neutral losses of water (H₂O), carbon monoxide (CO), and ammonia (NH₃) are also possible from the precursor and fragment ions.

A simplified, hypothetical signaling pathway illustrating the logic of the MS/MS experiment is provided below.

Caption: Hypothetical MS/MS fragmentation logic for this compound.

Experimental Protocol

This protocol outlines a general procedure for the LC-MS/MS analysis of this compound. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (if a pure standard is available) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in the initial mobile phase composition.

-

Biological Samples (e.g., Plasma, Serum): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard to one volume of the sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

-

Natural Product Extracts: The extraction procedure will be specific to the source material. A final solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components. The final extract should be dissolved in the initial mobile phase.

Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

Data Presentation

The following table summarizes hypothetical but plausible quantitative data for the LC-MS/MS analysis of this compound. This data is for illustrative purposes and should be experimentally determined.

| Parameter | Value |

| Precursor Ion (m/z) | 693.3 [M+H]⁺ |

| Product Ion 1 (m/z) | 347.2 (Hypothetical monomeric fragment) |

| Product Ion 2 (m/z) | 130.1 (Indolemethyl cation) |

| Collision Energy (for Product Ion 1) | 30 eV |

| Collision Energy (for Product Ion 2) | 45 eV |

| Retention Time (RT) | ~12.5 min |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

Caption: LC-MS/MS workflow for the analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed protocol for LC-MS/MS, coupled with an understanding of the potential fragmentation pathways, will enable researchers to develop robust and sensitive methods for the detection and quantification of this important natural product. The provided workflows and data tables serve as a valuable resource for setting up experiments and interpreting results in the fields of natural product chemistry, pharmacology, and drug development.

Application Notes and Protocols for In Vitro Bioactivity Assays of Ditryptophenaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditryptophenaline is a naturally occurring cyclic dipeptide belonging to the diketopiperazine class of compounds. Derived from the dimerization of two L-tryptophan amino acids, it shares structural similarities with other bioactive tryptophan-related metabolites. Preliminary research and the activities of analogous compounds suggest that this compound may possess a range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. These potential bioactivities warrant further investigation to elucidate its mechanism of action and therapeutic potential.

This document provides detailed protocols for a panel of in vitro assays to systematically evaluate the bioactivity of this compound. The following sections outline the methodologies for assessing its effects on cell viability, inflammation, oxidative stress, and key enzymes in the tryptophan catabolism pathway.

Cytotoxicity Assays

Cytotoxicity is a critical initial screening parameter for any compound with therapeutic potential. These assays determine the concentration at which a substance becomes toxic to cells. Two common methods to assess the cytotoxicity of this compound are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[1][2]

Experimental Protocol:

-

Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the diluted this compound solutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[2]

-